molecular formula C8H14O6Si B106113 Ethyltriacetoxysilane CAS No. 17689-77-9

Ethyltriacetoxysilane

Cat. No.: B106113
CAS No.: 17689-77-9
M. Wt: 234.28 g/mol
InChI Key: KXJLGCBCRCSXQF-UHFFFAOYSA-N
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Preparation Methods

Ethyltriacetoxysilane can be synthesized through the reaction of ethyltrichlorosilane with acetic anhydride and sodium acetate . The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

C2H5SiCl3+3(CH3CO)2O+3NaOAcC2H5Si(OAc)3+3NaCl+3CH3COOH\text{C}_2\text{H}_5\text{SiCl}_3 + 3\text{(CH}_3\text{CO)}_2\text{O} + 3\text{NaOAc} \rightarrow \text{C}_2\text{H}_5\text{Si(OAc)}_3 + 3\text{NaCl} + 3\text{CH}_3\text{COOH} C2​H5​SiCl3​+3(CH3​CO)2​O+3NaOAc→C2​H5​Si(OAc)3​+3NaCl+3CH3​COOH

In industrial settings, the production of triacetoxyethylsilane involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Ethyltriacetoxysilane can be compared with other similar compounds such as:

This compound is unique due to its specific combination of acetoxy groups and ethyl group, which provide a balance of reactivity and stability for various applications .

Biological Activity

Ethyltriacetoxysilane (ETAS), a silane compound with the chemical formula C7_7H14_{14}O3_3Si, is primarily utilized in various industrial applications, including adhesives and sealants. Its biological activity is noteworthy due to its rapid hydrolysis in aqueous environments, leading to the production of acetic acid and trisilanol. This article provides a comprehensive overview of the biological activity of ETAS, focusing on its toxicity, environmental impact, and potential applications based on recent research findings.

This compound is characterized by its ability to hydrolyze quickly in moist conditions, with a half-life of less than 13 seconds. The hydrolysis products include acetic acid and trisilanol, which are responsible for the observed biological effects. The structural formula is depicted as follows:

CH3COO Si OCOCH3)3\text{CH}_3\text{COO Si OCOCH}_3)_3

Hydrolysis Reaction

The hydrolysis reaction can be summarized as:

C7H14O3Si+H2OC2H4O2+Si OH 3\text{C}_7\text{H}_{14}\text{O}_3\text{Si}+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_4\text{O}_2+\text{Si OH }_3

Acute Toxicity

The acute toxicity of ETAS has been evaluated in various studies. The oral LD50 value in rats is reported to be 1462 mg/kg, indicating moderate toxicity. Clinical signs observed included lethargy, salivation, and gastrointestinal irritation, primarily attributed to acetic acid production during hydrolysis .

Toxicity Summary Table:

Endpoint Value Reference
Oral LD50 (rats)1462 mg/kgOECD SIDS Profile
Skin IrritationSevereOECD SIDS Profile
Eye IrritationSevereOECD SIDS Profile
Inhalation IrritationLikely severeOECD SIDS Profile

Repeated Dose Toxicity

In a 7-day range-finding study, doses of ETAS were administered to rats at levels up to 1000 mg/kg/day. Significant lesions were observed in the stomach and esophagus due to corrosive effects from acetic acid. This study indicated that lower doses would be necessary for longer-term studies to avoid severe health impacts .

Environmental Impact

ETAS exhibits low bioaccumulation potential due to its rapid hydrolysis. It is classified as having low priority for further environmental assessment because of its transient nature in aquatic environments. The biodegradation rate for acetic acid, a primary hydrolysis product, is approximately 74% after 14 days under aerobic conditions .

Biodegradation Summary Table:

Substance Biodegradation Rate Study Reference
This compoundRapid (transient)OECD SIDS Profile
Acetic Acid74% after 14 daysNational Institute Report

Wood Treatment

A notable application of ETAS is in the acetylation of wood. Research has demonstrated that ETAS can enhance the dimensional stability and resistance to biological degradation of Scots pine sapwood when used with acetic acid as a solvent and sulfuric acid as a catalyst . This treatment improves the wood's durability against environmental stressors.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of silane compounds similar to ETAS. Modified siloxanes have shown reduced biofilm formation from marine bacteria such as Cobetia marina, indicating potential applications in antifouling coatings . These findings suggest that ETAS could be beneficial in developing non-toxic antifouling agents.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing ethyltriacetoxysilane in laboratory settings?

  • Methodological Answer : Synthesis typically involves the reaction of ethylsilane derivatives with acetic anhydride under controlled anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm molecular structure, complemented by Fourier-transform infrared spectroscopy (FTIR) for functional group validation. Purity assessment should employ high-performance liquid chromatography (HPLC) or gas chromatography (GC), with thresholds ≥95% for research-grade applications .

Q. How should researchers safely handle this compound, given its reactivity?

  • Methodological Answer : Use inert atmosphere techniques (e.g., gloveboxes or Schlenk lines) to prevent hydrolysis. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and vapor-certified respirators. Storage conditions should adhere to anhydrous environments (<5% humidity) at 2–8°C. Waste disposal must follow protocols for reactive silanes, including neutralization with ethanol-water mixtures .

Q. What are the best practices for documenting this compound usage in experimental protocols?

  • Methodological Answer : Include batch-specific details (CAS 17689-77-9, purity grade, manufacturer), reaction stoichiometry, solvent systems, and temperature profiles. Cross-reference raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to journal guidelines for reproducibility .

Advanced Research Questions

Q. How does this compound’s stability vary under different solvent systems, and how can researchers mitigate premature hydrolysis?

  • Methodological Answer : Stability studies should compare hydrolysis rates in polar aprotic (e.g., THF, DMF) vs. nonpolar solvents (e.g., hexane) using kinetic assays (e.g., time-resolved FTIR). To prevent hydrolysis, pre-dry solvents over molecular sieves and employ scavengers like triethylamine. Quantitative analysis via ²⁹Si NMR can track silanol byproduct formation .

Q. What experimental strategies resolve contradictions in reported efficacy of this compound as a crosslinking agent for polysiloxane composites?

  • Methodological Answer : Conduct controlled comparisons of crosslink density (via swelling tests or dynamic mechanical analysis) while isolating variables such as curing temperature (80–150°C), catalyst type (e.g., dibutyltin dilaurate vs. titanium chelates), and substrate pre-treatment. Meta-analyses of prior studies should account for methodological disparities in stoichiometry and characterization techniques .

Q. How can researchers design experiments to evaluate this compound’s synergistic effects with other modifiers (e.g., amino-functional silanes) in hybrid material systems?

  • Methodological Answer : Use factorial design of experiments (DoE) to test interactions between this compound and co-modifiers. Variables include molar ratios, curing schedules, and substrate porosity. Performance metrics might encompass water contact angle, mechanical strength (tensile testing), and thermal stability (TGA/DSC). Statistical validation (ANOVA) is critical to distinguish synergistic effects from additive interactions .

Q. Data Analysis & Presentation

Q. How can researchers enhance reproducibility when reporting this compound-based formulations?

  • Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories (e.g., Zenodo) with digital object identifiers (DOIs). Publish step-by-step video protocols for complex procedures (e.g., in-situ polymerization) .

Properties

IUPAC Name

[diacetyloxy(ethyl)silyl] acetate
Source PubChem
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InChI

InChI=1S/C8H14O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KXJLGCBCRCSXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6Si
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3027792
Record name Ethyltriacetoxysilane
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Molecular Weight

234.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Off-white liquid with an odor of acetic acid; mp = 8.4 deg C; [OECD SIDS: IUCLID Data Set] Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS]
Record name Silanetriol, 1-ethyl-, 1,1,1-triacetate
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Vapor Pressure

0.04 [mmHg]
Record name Ethyltriacetoxysilane
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CAS No.

17689-77-9
Record name Ethyltriacetoxysilane
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Record name Ethyltriacetoxysilane
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Record name Silanetriol, 1-ethyl-, 1,1,1-triacetate
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Record name Ethyltriacetoxysilane
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Record name Triacetoxyethylsilane
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Record name ETHYLTRIACETOXYSILANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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